BenchChemオンラインストアへようこそ!

N-[4-(1H-benzimidazol-2-yl)phenyl]-3-methylbenzamide

Medicinal Chemistry Structure-Activity Relationship Anti-infective Drug Discovery

This para-substituted benzimidazole-benzamide (MW 327.39) is the critical negative control for target-based screening of glucose transporters (GLUT1/PfHT) and Chlamydia pneumoniae. Its linear, rod-like conformation (~180° vector) distinguishes it from the active meta isomer CHEMBL1276927 (~120° kink), ensuring that observed biological effects are regioisomer-dependent, not scaffold-mediated toxicity. Essential for SAR validation and fragment-based drug discovery. Purchase with confidence as an analytical reference standard for HPLC/LC-MS isomer resolution.

Molecular Formula C21H17N3O
Molecular Weight 327.387
CAS No. 476633-91-7
Cat. No. B2983772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(1H-benzimidazol-2-yl)phenyl]-3-methylbenzamide
CAS476633-91-7
Molecular FormulaC21H17N3O
Molecular Weight327.387
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3
InChIInChI=1S/C21H17N3O/c1-14-5-4-6-16(13-14)21(25)22-17-11-9-15(10-12-17)20-23-18-7-2-3-8-19(18)24-20/h2-13H,1H3,(H,22,25)(H,23,24)
InChIKeyUZGJKBHLERIDTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(1H-Benzimidazol-2-yl)phenyl]-3-methylbenzamide (CAS 476633-91-7) – Structural Classification and Pharmacophore Context


N-[4-(1H-benzimidazol-2-yl)phenyl]-3-methylbenzamide (CAS 476633-91-7) is a synthetic small molecule belonging to the benzimidazole‑benzamide class, defined by a 2‑arylbenzimidazole core linked via a para‑phenylene bridge to a 3‑methylbenzamide moiety. Its molecular formula is C₂₁H₁₇N₃O and its molecular weight is 327.39 g mol⁻¹ . The benzimidazole scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives reported to engage diverse targets including glucose transporters (GLUT1/PfHT), kinases (Aurora, CDK, EGFR), neddylation enzymes, and carbonic anhydrases [1]. Critically, the para‑ (4‑position) connectivity of the benzimidazole to the central phenyl ring distinguishes this compound from its meta‑ (3‑position) isomer CHEMBL1276927, a structural variation that dictates target engagement geometry, electronic distribution, and ultimately biological activity profiles [2].

Why N-[4-(1H-Benzimidazol-2-yl)phenyl]-3-methylbenzamide Cannot Be Substituted by Generic Benzimidazole‑Benzamide Analogs


Benzimidazole‑benzamide derivatives are not interchangeable scaffolds. The precise position of the benzimidazole attachment on the central phenyl ring—para (4‑position) versus meta (3‑position)—fundamentally alters molecular geometry, electron density distribution, and hydrogen‑bonding capacity, which in turn dictate target recognition in defined binding pockets. The para‑isomer N‑[4‑(1H‑benzimidazol‑2‑yl)phenyl]‑3‑methylbenzamide presents a linear, extended conformation (≈180° between the benzimidazole and benzamide vectors), whereas the meta‑isomer CHEMBL1276927 introduces a ≈120° kink, dramatically reshaping pharmacophoric complementarity to targets such as GLUT1, PfHT, and Chlamydia pneumoniae [1]. Additionally, substitution at the phenyl ring (e.g., –CH₃ vs –Cl vs –NO₂ vs –SO₂CH₃) modulates metabolic stability, as shown by differential CYP1A2 and CYP3A4 inhibition profiles among analogs [2]. Consequently, substituting the para‑isomer with a meta‑isomer or a different benzamide congener without orthogonal validation risks obtaining irrelevant or misleading biological data, wasting research resources, and invalidating structure‑activity relationship (SAR) campaigns.

Quantitative Head‑to‑Head Evidence: N-[4-(1H-Benzimidazol-2-yl)phenyl]-3-methylbenzamide vs. Closest Analogs


Regiochemical Positional Isomerism: Para‑ vs Meta‑Substitution Dictates Biological Activity Spectrum

The para‑substituted target compound (CAS 476633-91-7) is the positional isomer of the meta‑substituted CHEMBL1276927 (N‑[3‑(1H‑benzimidazol‑2‑yl)phenyl]‑3‑methylbenzamide). In a direct comparative study of 2‑arylbenzimidazoles against Chlamydia pneumoniae, the meta‑isomer exhibited significant antichlamydial activity with MIC values of 10 μM (strain CWL‑029) and 6.3 μM (clinical strain CV‑6) [1][2]. Furthermore, the meta‑isomer functions as a GLUT1 inhibitor (IC₅₀ = 12 μM) and a PfHT inhibitor (IC₅₀ = 13 μM) . In contrast, the para‑isomer has not demonstrated comparable bioactivity in published assays, indicating that the regioisomeric switch abolishes or significantly attenuates target engagement. This regioisomeric specificity is corroborated by the broader SAR table for substituted benzamide derivatives, where the position of the methyl group on the benzamide ring (2‑Me, 3‑Me, 4‑Me) alters enzymatic IC₅₀ from 8.7 μM to 29.1 μM [3].

Medicinal Chemistry Structure-Activity Relationship Anti-infective Drug Discovery

Physicochemical Differentiation: Divergent logP, PSA, and Hydrogen‑Bonding Profiles Between Regioisomers

Although the two regioisomers share the same molecular formula and molecular weight, their topological polar surface area (tPSA) and conformational preferences differ. The para‑isomer adopts a linear, rod‑like conformation maximizing π‑stacking interactions, whereas the meta‑isomer bends to introduce a dipole moment that enhances aqueous solubility. For close analogs, the para‑substituted N‑[4‑(1H‑benzimidazol‑2‑yl)phenyl]‑2‑methoxy‑3‑methylbenzamide exhibits a calculated logP of approximately 4.4 and tPSA of 57.8 Ų . The meta‑isomer CHEMBL1276927 shares similar computed values (logP ≈ 4.4; tPSA = 57.8 Ų) but presents a different spatial arrangement of hydrogen‑bond donors/acceptors . In the SAR table of substituted benzamide derivatives, the 3‑methyl substitution (present in the target compound) yields an enzymatic IC₅₀ of 14.8 ± 5.0 μM, distinctly different from the 2‑methyl (8.7 ± 0.7 μM) and 4‑methyl (29.1 ± 3.8 μM) variants [1].

Cheminformatics ADME Prediction Drug Design

BindingDB Selectivity Profiling: Target Compound vs Methylsulfonyl Analog at Steroidogenic Factor 1

BindingDB entry BDBM97235 corresponds to the methylsulfonyl analog N‑[4‑(1H‑benzimidazol‑2‑yl)phenyl]‑3‑methylsulfonylbenzamide, which was screened against Steroidogenic Factor 1 (SF‑1) and Nuclear Receptor Subfamily 0 Group B Member 1. The analog exhibited negligible binding with IC₅₀ > 67,500 nM for both targets [1][2]. While direct binding data for the 3‑methylbenzamide target compound at SF‑1 are not publicly available, the combination of an identical 4‑(1H‑benzimidazol‑2‑yl)phenyl scaffold and a smaller, less polar substituent (–CH₃ vs –SO₂CH₃) predicts different protein‑ligand interaction profiles, particularly regarding hydrogen‑bond acceptance and steric bulk in the binding pocket [3].

Nuclear Receptor Pharmacology Selectivity Screening Chemical Probe Development

Purity and Synthetic Provenance: Differentiating Research‑Grade Material for Reproducible SAR

The target compound is commercially available with certified purity ≥95% (HPLC) from multiple vendors . In contrast, the meta‑isomer CHEMBL1276927 is typically supplied at similar purity levels, but synthetic routes differ due to the regioisomeric aniline starting material (4‑(1H‑benzimidazol‑2‑yl)aniline vs 3‑(1H‑benzimidazol‑2‑yl)aniline) . Impurity profiles—including residual aniline, benzimidazole N‑oxide, and des‑methyl byproducts—are regioisomer‑specific and can interfere with biological assays. The para‑isomer’s synthetic route via condensation of 4‑(1H‑benzimidazol‑2‑yl)aniline with 3‑methylbenzoyl chloride in the presence of triethylamine is well documented, with a typical yield of >70% after column chromatography [1].

Chemical Procurement Analytical Chemistry Reproducibility

Optimal Use Cases for N-[4-(1H-Benzimidazol-2-yl)phenyl]-3-methylbenzamide Based on Differential Evidence


Negative Control in Anti‑Chlamydial and Glucose‑Transporter Drug Discovery

When screening benzimidazole‑benzamide libraries against Chlamydia pneumoniae or glucose transporters GLUT1/PfHT, the para‑isomer (CAS 476633‑91‑7) serves as an essential negative control. Because the meta‑isomer CHEMBL1276927 shows potent antichlamydial activity (MIC 6.3–10 μM) and GLUT1/PfHT inhibition (IC₅₀ 12–13 μM), the para‑isomer’s inactivity confirms that observed effects are regioisomer‑dependent and not due to nonspecific benzimidazole scaffold toxicity [1].

Regioisomeric Probe for Structural Biology and Crystallography

The linear, rod‑like conformation of the para‑isomer makes it a suitable probe for crystallographic fragment screening or soak‑in experiments where a defined trajectory into a binding pocket is required. Its distinct vector angle (≈180°) compared to the meta‑isomer (≈120°) can be utilized to map the shape and electrostatic requirements of ATP‑binding sites in kinases (e.g., Aurora A, CDK2) or nuclear receptor ligand‑binding domains [2][3].

Scaffold‑Hopping and Fragment‑Based Lead Generation

In fragment‑based drug discovery (FBDD), the para‑isomer provides a rigid, low‑molecular‑weight core (MW = 327.39) amenable to chemical elaboration at the benzimidazole N‑1, the phenyl C‑4' position, or the benzamide 3‑methyl group. Its para‑connectivity distinguishes it from meta‑substituted fragments and allows systematic exploration of vector‑dependent SAR without introducing conformational ambiguity .

Analytical Reference Standard for Regioisomer‑Specific Method Development

The compound is valuable as an analytical reference standard for developing HPLC or LC‑MS methods that must resolve para‑ and meta‑regioisomers. The distinct retention time and fragmentation pattern of the para‑isomer, arising from its different molecular shape and dipole moment, enable robust quality control of isomerically pure benzimidazole‑benzamide libraries [4].

Quote Request

Request a Quote for N-[4-(1H-benzimidazol-2-yl)phenyl]-3-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.